1-(4-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Overview

Description

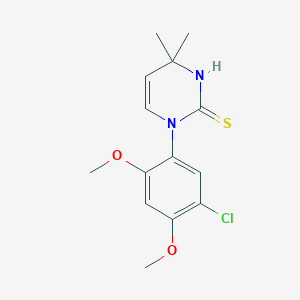

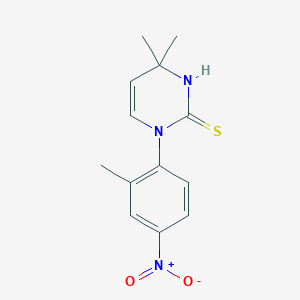

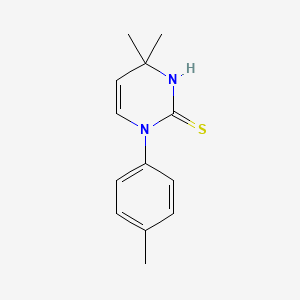

The compound “1-(4-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, or cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can participate in .Scientific Research Applications

Conformation and Tautomerism in Pharmaceutical Research

1-(4-Methoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol and its derivatives, such as 4-phenyl-4-thiazoline-2-thiol, have been studied extensively for their conformation and tautomerism, essential for understanding their pharmaceutical potential. For instance, they are active as human indolenamine dioxygenase inhibitors, indicating their possible use in medicinal applications. The compounds exhibit a preference for the thione tautomer in both solid and gas phases. Crystallographic and ab initio investigations have been used to determine their molecular conformations and understand their stability and reactivity (Balti et al., 2016).

Biological Activities and Antimicrobial Properties

Dihydropyrimidine derivatives showcase a broad spectrum of biological activities. They have been synthesized and tested for various biological functions, including antibacterial, antiviral, and anticancer properties. The synthesis involves complex chemical reactions, and the resulting compounds are characterized using advanced spectroscopic methods. Their biological activities have been confirmed through in vitro testing against a range of bacterial and fungal species. Moreover, the structure-activity relationship has been explored using molecular docking techniques, highlighting the significance of specific functional groups in interacting with biological targets (Al-Juboori, 2020).

Antioxidant Properties and Potential Therapeutic Applications

Methoxy-substituted compounds like this compound have been identified as potent antioxidants, a property that is widely utilized in the cosmetic and food industries. The compounds’ radical-scavenging abilities and their potential to inhibit the activation of inflammatory pathways indicate their suitability for developing chemopreventive and anticancer drugs. Studies have highlighted the role of these compounds in inhibiting the activation of nuclear factor kappaB and cyclooxygenase-2 expression, vital pathways in inflammation and cancer development (Fujisawa et al., 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as apixaban, are known to inhibit activated factor x (fxa), a crucial enzyme in the coagulation cascade .

Mode of Action

Based on its structural similarity to apixaban, it may also act as a direct inhibitor of fxa . This inhibition could potentially lead to a reduction in thrombin generation and an indirect inhibition of platelet aggregation .

Biochemical Pathways

Similar compounds like apixaban inhibit the coagulation cascade by targeting fxa . This inhibition disrupts the conversion of prothrombin to thrombin, a key step in blood clot formation.

Pharmacokinetics

Apixaban, a structurally similar compound, is known to have good bioavailability, low clearance, and a small volume of distribution . It is eliminated via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Based on its potential similarity to apixaban, it may reduce thrombin generation and indirectly inhibit platelet aggregation, potentially leading to antithrombotic effects .

Future Directions

Properties

IUPAC Name |

3-(4-methoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-13(2)8-9-15(12(17)14-13)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMUICXYXXKMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)

![1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone](/img/structure/B3084413.png)